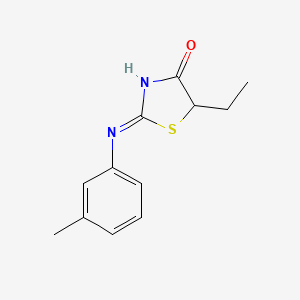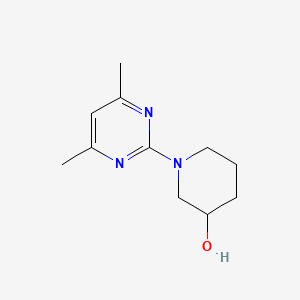![molecular formula C11H21NO B13958765 (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and interesting molecular framework. The presence of an isopropyl group and a hydroxyl group further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the isopropyl and hydroxyl groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the isopropyl group and hydroxyl group through alkylation and reduction reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile precursor for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
What sets (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol apart from similar compounds is the presence of the hydroxyl group, which imparts unique reactivity and interaction capabilities. This makes it particularly valuable for applications requiring specific hydrogen bonding interactions and chemical modifications.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(6-propan-2-yl-6-azaspiro[3.4]octan-2-yl)methanol |
InChI |
InChI=1S/C11H21NO/c1-9(2)12-4-3-11(8-12)5-10(6-11)7-13/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
LRMIYXAXYWBEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


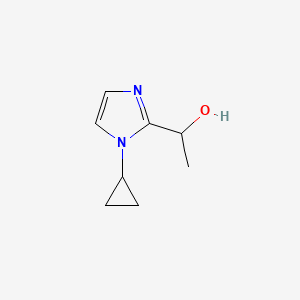
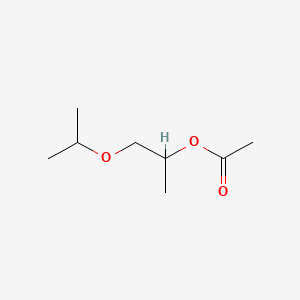

![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
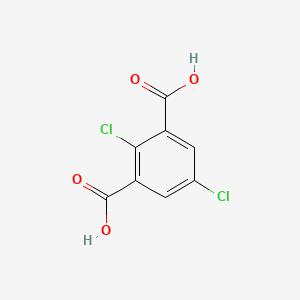

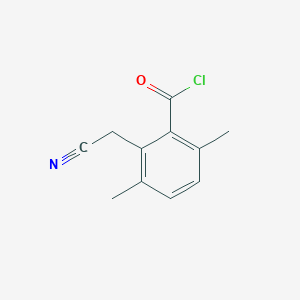
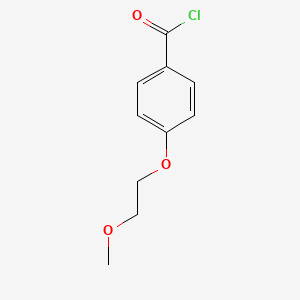
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
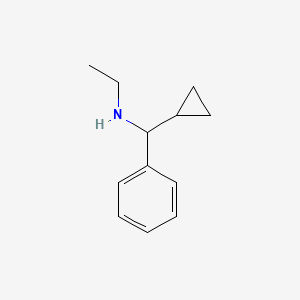

![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
